molecular formula C9H6F2N2 B2738710 3-(2,4-difluorophenyl)-1H-pyrazole CAS No. 474707-70-5

3-(2,4-difluorophenyl)-1H-pyrazole

Cat. No.: B2738710
CAS No.: 474707-70-5
M. Wt: 180.158
InChI Key: BQADOWRGYCGUND-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-difluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2,4-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antifungal and anti-inflammatory effects. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)Pyrazole
  • 3-(4-Methylphenyl)Pyrazole
  • 3-(4-Methoxyphenyl)Pyrazole
  • 3-(4-Fluorophenyl)Pyrazole

Comparison: 3-(2,4-difluorophenyl)-1H-pyrazole is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly enhances its biological activity and chemical stability compared to its analogs. The fluorine atoms also contribute to its unique electronic properties, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADOWRGYCGUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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